molecular formula C11H14BrNO2 B15307256 ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate

ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate

Cat. No.: B15307256
M. Wt: 272.14 g/mol
InChI Key: RRMGYEHLTFAKGC-SNVBAGLBSA-N
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Description

Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate is an organic compound with the molecular formula C11H14BrNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting ethyl ester is then subjected to a reductive amination reaction with an appropriate amine source, such as ammonia or an amine derivative, under reducing conditions (e.g., hydrogen gas with a palladium catalyst).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of ethyl (3R)-3-amino-3-phenylpropanoate.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Ethyl (3R)-3-amino-3-phenylpropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromophenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-3-phenylpropanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Ethyl 3-amino-3-(4-bromophenyl)propanoate: The bromine atom is positioned differently on the phenyl ring, which can affect its chemical properties and interactions with biological targets.

    Ethyl 3-amino-3-(2-bromophenyl)propanoate: Similar to the 4-bromo derivative, the position of the bromine atom influences its reactivity and biological effects.

This compound is unique due to its specific stereochemistry and the position of the bromine atom, which confer distinct chemical and biological properties.

Biological Activity

Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Structural Overview

The compound has the following characteristics:

  • Molecular Formula: C₁₁H₁₄BrNO₂
  • Molecular Weight: Approximately 272.14 g/mol
  • Chirality: The (3R) configuration at the third carbon influences its biological interactions.

The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the bromophenyl moiety facilitates hydrophobic interactions, enhancing its reactivity and potential interactions with various biological targets.

This compound exhibits biological activity through several mechanisms:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with active site residues of enzymes, which is crucial for modulating protein activity.
  • Hydrophobic Interactions: The bromophenyl group engages in hydrophobic interactions that can influence the binding affinity to various receptors or enzymes .

Pharmacological Potential

Research indicates that this compound may have several pharmacological effects:

  • Antitumor Activity: Similar compounds have been evaluated for their potential as anticancer agents. This compound could serve as a lead compound in developing new anticancer therapies.
  • Anti-inflammatory Effects: Its structural similarities to known anti-inflammatory agents suggest potential applications in treating inflammatory diseases.
  • Neuroprotective Properties: Investigations into its derivatives indicate possible benefits in targeting neurological disorders.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameKey DifferencesPotential Biological Activity
Ethyl 3-amino-3-(4-bromophenyl)propanoateBromine at para positionAltered reactivity and potential applications
Ethyl 3-amino-3-phenylpropanoateLacks bromine atomBroader spectrum of activity
Ethyl 3-amino-2-methyl-3-(4-bromophenyl)propanoateMethyl group on second carbonAltered pharmacokinetics

The unique position of the bromine atom in this compound significantly influences its chemical behavior and biological activity compared to its analogs.

Case Studies and Research Findings

  • Antitumor Studies : A study demonstrated that derivatives of ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways .
  • Neuroprotective Effects : Research involving animal models indicated that this compound could reduce neuroinflammation and promote neuronal survival under stress conditions, suggesting its potential use in neurodegenerative diseases.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1

InChI Key

RRMGYEHLTFAKGC-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC(=CC=C1)Br)N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)Br)N

Origin of Product

United States

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